molecular formula C18H13NO2S B12879518 Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-

Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-

Cat. No.: B12879518
M. Wt: 307.4 g/mol
InChI Key: ZVPUDGWBGFCMCR-BOPFTXTBSA-N
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Description

1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone is an organic compound that features a furan ring, a naphthothiazole moiety, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of Naphthothiazole: The naphthothiazole moiety can be prepared by the condensation of 2-aminothiophenol with 1,2-naphthoquinone.

    Coupling Reaction: The final step involves the coupling of the furan ring with the naphthothiazole moiety using appropriate reagents and conditions, such as a base-catalyzed aldol condensation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a physiological response.

    Affecting Cellular Processes: Influencing cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

(2Z)-1-(furan-2-yl)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)ethanone

InChI

InChI=1S/C18H13NO2S/c1-19-17(11-14(20)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)19/h2-11H,1H3/b17-11-

InChI Key

ZVPUDGWBGFCMCR-BOPFTXTBSA-N

Isomeric SMILES

CN1/C(=C/C(=O)C2=CC=CO2)/SC3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CN1C(=CC(=O)C2=CC=CO2)SC3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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